![molecular formula C17H18N4O4 B7353814 3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide](/img/structure/B7353814.png)
3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide in lab experiments is its unique chemical structure and properties. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are many potential future directions for the study of 3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide. Some possible areas of research include:
1. Further investigation into the mechanism of action of this compound
2. Exploration of its potential applications in drug development and therapy
3. Studies to determine its safety and toxicity in humans
4. Investigation of its potential use in the treatment of various diseases and conditions.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its unique chemical structure and properties make it an interesting subject for further study, and there are many potential future directions for research in this area.
Synthesemethoden
The synthesis of 3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide involves the reaction of 4-(6-oxo-1H-pyrimidin-2-yl)cyclohexylamine with 3-nitrobenzoyl chloride. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide has been studied for its potential use in scientific research in various fields such as biochemistry, pharmacology, and neuroscience. This compound has been shown to have potential applications in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15-8-9-18-16(20-15)11-4-6-13(7-5-11)19-17(23)12-2-1-3-14(10-12)21(24)25/h1-3,8-11,13H,4-7H2,(H,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSXPIQYGMOONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=CC(=O)N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.